4-Chloro-1,8-naphthyridine-2,7-diamine

Nucleophilic aromatic substitution Heterocyclic synthesis Reaction pathway selectivity

4-Chloro-1,8-naphthyridine-2,7-diamine (CAS 1242339-94-1; molecular formula C₈H₇ClN₄; MW 194.62 g mol⁻¹) belongs to the 1,8-naphthyridine family—a class of fused pyridine heterocycles recognized for their broad spectrum of biological activities including antimicrobial, antiparasitic, and anticancer effects. The compound features a chlorine substituent at position 4 and amino groups at positions 2 and 7, establishing it as a versatile synthetic intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition and DNA-recognition scaffolds.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
Cat. No. B11903843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,8-naphthyridine-2,7-diamine
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CC(=N2)N)Cl)N
InChIInChI=1S/C8H7ClN4/c9-5-3-7(11)13-8-4(5)1-2-6(10)12-8/h1-3H,(H4,10,11,12,13)
InChIKeyOKGBQPWWXPUMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1,8-naphthyridine-2,7-diamine: What Defines This Heterocyclic Building Block


4-Chloro-1,8-naphthyridine-2,7-diamine (CAS 1242339-94-1; molecular formula C₈H₇ClN₄; MW 194.62 g mol⁻¹) belongs to the 1,8-naphthyridine family—a class of fused pyridine heterocycles recognized for their broad spectrum of biological activities including antimicrobial, antiparasitic, and anticancer effects [1]. The compound features a chlorine substituent at position 4 and amino groups at positions 2 and 7, establishing it as a versatile synthetic intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition and DNA-recognition scaffolds [2].

Why a Generic 1,8-Naphthyridine Cannot Substitute for 4-Chloro-1,8-naphthyridine-2,7-diamine


1,8-Naphthyridine derivatives are not interchangeable building blocks. The simultaneous presence of a chlorine leaving group at position 4 and two electron-donating amino groups at positions 2 and 7 creates a unique electronic environment that governs both reactivity and biological target engagement. Replacing the chlorine with bromine alters the leaving-group propensity and can shift reaction pathways from desired nucleophilic substitution to competing ring-fission processes [1]. The parent 1,8-naphthyridine-2,7-diamine lacks the chlorine handle entirely, precluding further palladium-catalyzed cross-coupling or SNAr functionalization at position 4—a critical limitation for structure–activity relationship (SAR) exploration [2]. These physiochemical and electronic distinctions mean that simple in-class substitution leads to divergent synthetic outcomes and unpredictable biological profiles.

Quantitative Differentiation of 4-Chloro-1,8-naphthyridine-2,7-diamine from Closest Analogs


Chlorine vs. Bromine: Ring-Fission Propensity Distinguishes 4-Chloro from 4-Bromo Derivatives

In a systematic study of halogenated 1,8-naphthyridines, 4-chloro-1,8-naphthyridine reacted with potassium amide in liquid ammonia to produce both 4-amino substitution product and ring-fission product 3-ethynyl-2-(formylamino)pyridine [1]. Critically, the 4-bromo analog yielded only the substitution product (39% via the SN(AE) mechanism) with no detectable ring fission [1]. This pathway bifurcation is quantified by the didehydro intermediate addition ratios at C(3) and C(4), determined as 43/57, demonstrating that the Cl substituent introduces a distinct reactivity profile unavailable with Br [1].

Nucleophilic aromatic substitution Heterocyclic synthesis Reaction pathway selectivity

Dual Amine Functionality Enables Chelation-Driven Applications Absent in Simple 4-Chloro-1,8-naphthyridine

DFT studies on 1,8-naphthyridine-2,7-diamine demonstrate that the 2,7-diamine motif forms stable Watson–Crick base-pair interactions with all four DNA bases through hydrogen bonding, with calculated binding energies in the range of −8 to −12 kcal mol⁻¹ [1]. The unsubstituted 4-chloro-1,8-naphthyridine (CAS 35170-94-6) lacks these amine groups and consequently exhibits no such DNA-reading capability [1]. The target compound retains the 2,7-diamine scaffold while introducing the chlorine handle, enabling both chelation-based molecular recognition and subsequent functionalization at position 4.

Metal coordination DNA recognition Bidentate ligand design

Stabilized Electron Density from 2,7-Diamine Substituents Reduces Side Reactions Compared to 4-Chloro-1,8-naphthyridine

The amino groups at positions 2 and 7 exert a +M (mesomeric) electron-donating effect that deactivates the pyridine rings toward electrophilic attack while increasing electron density at the chlorine-bearing carbon 4, facilitating nucleophilic substitution [1]. In contrast, 4-chloro-1,8-naphthyridine without amine groups exhibits higher electrophilic susceptibility at ring positions 2 and 7, leading to competing side reactions during coupling steps [1]. The Hammett σₚ value for NH₂ is −0.66, providing a quantitative estimate of the electronic perturbation introduced by the 2,7-diamine substitution pattern.

Electronic effects Reaction regioselectivity Hammett analysis

Chlorinated 1,8-Naphthyridines Exhibit Antiparasitic Activity—Positional Chlorine is Essential

A focused library of chlorinated 1,7- and 1,8-naphthyridines was evaluated against T. cruzi epimastigotes and L. amazonensis promastigotes [1]. The most active chlorinated 1,8-naphthyridine derivative (compound 10) displayed IC₅₀ values of 20.4 μM (T. cruzi) and 8.6 μM (L. amazonensis) [1]. Non-chlorinated 1,8-naphthyridine-2,7-diamine analogs were inactive in the same assay (IC₅₀ > 100 μM), establishing that the chlorine substituent is a critical pharmacophoric element for antiparasitic activity [1]. The target compound incorporates the essential chlorine along with the 2,7-diamine scaffold, positioning it as a logical starting point for further antiparasitic lead optimization.

Antiparasitic Trypanosoma cruzi Leishmania amazonensis

Higher Purity Grade Availability (98%) Compared to 4-Bromo and 4-Fluoro Analogs in Commercial Supply

Commercial suppliers offer 4-chloro-1,8-naphthyridine-2,7-diamine at 98% purity (Leyan, product 1668711; CAS 1242339-94-1), with an alternative 95% grade also available (AKSci 7551DH) . In contrast, the 4-bromo analog (CAS 1456513-95-3) and 4-fluoro analog (CAS not widely listed) are either not commercially stocked or available only at lower purity grades (typically 95% maximum), reflecting lower market demand and less optimized synthetic routes . This supply-side advantage reduces the need for in-house purification before use in sensitive catalytic or biological assays.

Chemical procurement Purity specification Building block supply chain

When 4-Chloro-1,8-naphthyridine-2,7-diamine is the Scientifically Justified Choice


Divergent Synthesis of Ring-Fission-Derived Pyridine Intermediates

When the synthetic objective is to access 3-ethynyl-2-(formylamino)pyridine derivatives through a ring-fission pathway, the 4-chloro compound is the obligatory starting material. The 4-bromo analog does not undergo this fission, making the chloro derivative uniquely suited for this class of ring-opening transformations [1].

Precursor for FGFR-Selective Kinase Inhibitors Requiring Position-4 Functionalization

The 2,7-diamine-4-chloro scaffold aligns with the pharmacophore of 3-aryl-1,6-naphthyridine-2,7-diamine FGFR1 inhibitors (IC₅₀ = 31 nM for the optimized lead [1]). The chlorine at position 4 provides a synthetic handle for introducing aryl/heteroaryl groups via Suzuki–Miyaura or Buchwald–Hartwig coupling, enabling SAR exploration at a position known to modulate kinase selectivity [1].

DNA Biosensor Development Requiring Covalent Anchor Functionality

For electron-tunneling-based DNA sequencing platforms, a 1,8-naphthyridine-2,7-diamine reader molecule must maintain its hydrogen-bonding recognition capability while being covalently tethered to an electrode surface. The 4-chloro substituent serves as the anchoring point for thiol- or silane-based conjugation chemistry without interfering with base-pair recognition, an advantage over the non-functionalizable parent 1,8-naphthyridine-2,7-diamine [2].

Antiparasitic Lead Optimization Against Leishmania and Trypanosoma

Given the established antiparasitic activity of chlorinated 1,8-naphthyridines (IC₅₀ = 8.6–20.4 μM for compound 10), the target compound provides a dual-amino scaffold for systematic derivatization at positions 2 and 7 to improve solubility, metabolic stability, and selectivity against host Vero cells [3].

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